molecular formula C5H6ClN3O B171334 6-Chloro-3-methoxypyrazin-2-amine CAS No. 13484-49-6

6-Chloro-3-methoxypyrazin-2-amine

Cat. No. B171334
CAS RN: 13484-49-6
M. Wt: 159.57 g/mol
InChI Key: HGTDGVGWVOGYRN-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3O . It is also known by other synonyms such as 6-chloro-3-methoxy-pyrazin-2-ylamine and 6-chloro-3-methoxy-2-pyrazinamine .


Molecular Structure Analysis

The molecular weight of 6-Chloro-3-methoxypyrazin-2-amine is approximately 159.57 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is canonicalized .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.57 and an exact mass of 159.02 . It has a topological polar surface area of 61 and a complexity of 113 . The compound has one rotatable bond .

Safety And Hazards

The compound is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloro-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTDGVGWVOGYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591732
Record name 6-Chloro-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methoxypyrazin-2-amine

CAS RN

13484-49-6
Record name 6-Chloro-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-chloro-3-methoxy-2-pyrazinamine (Example 125a) (0.6 g), triethylamine (0.72 mL), 10% palladium on carbon (0.05 g) and ethyl acetate (50 mL) were hydrogenated at 0.5 bar until reaction was complete as judged by hydrogen uptake. The reaction mixture was filtered and washed with water (25 mL), dried (MgSO4), filtered and evaporated to afford the sub-titled compound (0.33 g). Used Directly.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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